molecular formula C7H14FNO2 B13830823 2-Amino-4-fluoroheptanoic acid

2-Amino-4-fluoroheptanoic acid

Cat. No.: B13830823
M. Wt: 163.19 g/mol
InChI Key: QFXLYPFHIHGWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluoroheptanoic acid is a synthetic amino acid derivative characterized by the presence of an amino group at the second carbon and a fluorine atom at the fourth carbon of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-fluoroheptanoic acid typically involves the alkylation of glycine Schiff base with fluorinated alkyl halides under basic conditions. One method employs a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with fluorinated alkyl halides such as CF3-CH2-I. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoroheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

2-Amino-4-fluoroheptanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential role in protein engineering and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug design and development, particularly as a bioisostere for natural amino acids.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-amino-4-fluoroheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This can lead to modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4,4,4-trifluorobutanoic acid
  • 2-Amino-4,4,4-trifluoropentanoic acid
  • 2-Amino-4,4,4-trifluorohexanoic acid

Comparison: 2-Amino-4-fluoroheptanoic acid is unique due to its specific fluorine substitution pattern and chain length, which can influence its chemical reactivity and biological activity. Compared to other fluorinated amino acids, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic properties, making it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

2-amino-4-fluoroheptanoic acid

InChI

InChI=1S/C7H14FNO2/c1-2-3-5(8)4-6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)

InChI Key

QFXLYPFHIHGWMF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.